2-Thiophen-2-yl-imidazo[1,2-a]pyridin-8-ylamine
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Overview
Description
2-(2-Thienyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound with the molecular formula C11H9N3S. This compound features a fused bicyclic structure consisting of an imidazo[1,2-a]pyridine core with a thienyl group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-thienyl)imidazo[1,2-a]pyridin-8-amine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method includes the reaction between an aryl aldehyde and 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide . Another approach involves the use of iodine as a catalyst to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
2-(2-Thienyl)imidazo[1,2-a]pyridin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-(2-thienyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the thienyl group.
Imidazo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(2-Thienyl)imidazo[1,2-a]pyridin-8-amine is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties.
Properties
Molecular Formula |
C11H9N3S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-thiophen-2-ylimidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C11H9N3S/c12-8-3-1-5-14-7-9(13-11(8)14)10-4-2-6-15-10/h1-7H,12H2 |
InChI Key |
DCUDKFXEELFPKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)N)C3=CC=CS3 |
Origin of Product |
United States |
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